5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a chloro group and a methoxyphenyl oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloropyrimidine-2-amine with 4-(4-methoxyphenyl)oxan-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyrimidine: Similar structure but lacks the oxane moiety.
4-(4-Methoxyphenyl)pyrimidine: Similar structure but lacks the chloro group.
N-Methylpyrimidin-2-amine: Similar structure but lacks the chloro and oxane moieties.
Uniqueness
5-chloro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}pyrimidin-2-amine is unique due to the presence of both the chloro and methoxyphenyl oxane groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-22-15-4-2-13(3-5-15)17(6-8-23-9-7-17)12-21-16-19-10-14(18)11-20-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKQMZRQLWPADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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